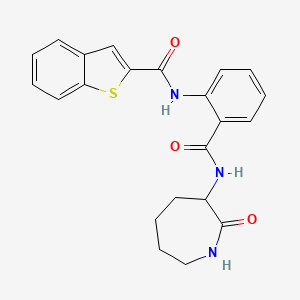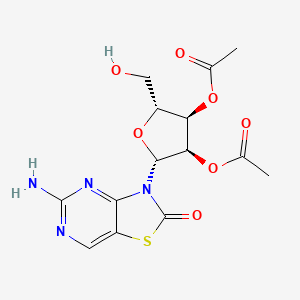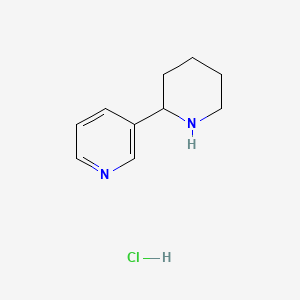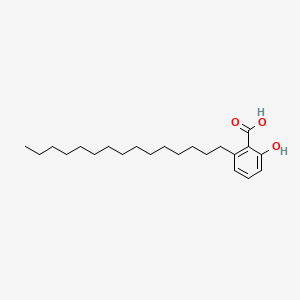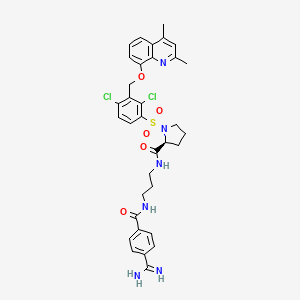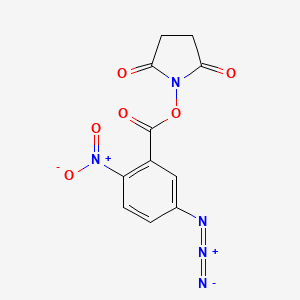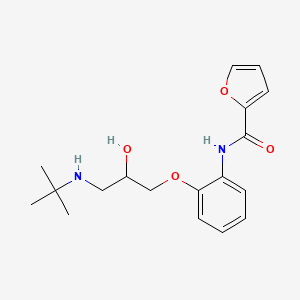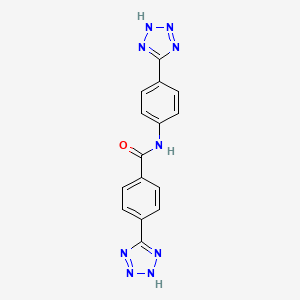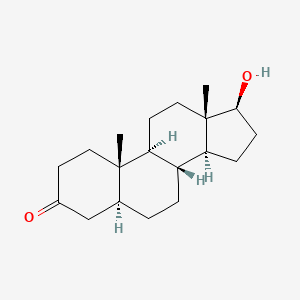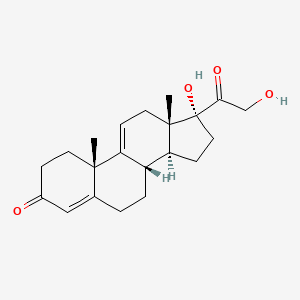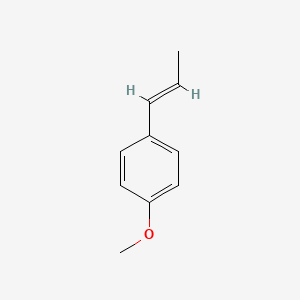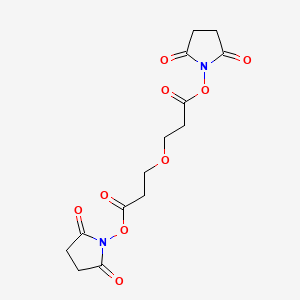
ビス-PEG1-NHS エステル
概要
説明
Bis-PEG1-NHS ester: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains two N-hydroxysuccinimide (NHS) ester groups, which are reactive towards primary amines. This compound is widely used in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) due to its ability to form stable amide bonds with proteins and other amine-containing molecules .
科学的研究の応用
Chemistry: Bis-PEG1-NHS ester is used in the synthesis of PEGylated compounds, which have improved solubility and stability. It is also employed in the preparation of various bioconjugates .
Biology: In biological research, Bis-PEG1-NHS ester is used to modify proteins, peptides, and oligonucleotides. This modification enhances the solubility and stability of these biomolecules, making them suitable for various applications, including drug delivery and diagnostic assays .
Medicine: The compound is extensively used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies. By linking cytotoxic drugs to antibodies, Bis-PEG1-NHS ester helps deliver the drug specifically to cancer cells, minimizing side effects on healthy tissues .
Industry: In the industrial sector, Bis-PEG1-NHS ester is used in the production of PEGylated polymers and materials, which have applications in coatings, adhesives, and biomedical devices .
作用機序
Target of Action
Bis-PEG1-NHS ester is a PEG linker containing two NHS ester groups . The primary targets of Bis-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in the formation of antibody-drug conjugates (ADCs), where the compound acts as a linker between the antibody and the drug .
Mode of Action
The compound interacts with its targets (primary amines) through its NHS ester groups . This interaction results in the formation of covalent bonds, thereby attaching the drug to the antibody in the case of ADCs . This process enhances the specificity of the drug towards the target cells, reducing off-target effects.
Biochemical Pathways
It is known that the compound plays a significant role in the formation of adcs . ADCs are designed to exploit the antigen specificity of monoclonal antibodies to deliver potent cytotoxic drugs selectively to antigen-expressing tumor cells. Therefore, the pathways affected would be those related to the specific antigens and cytotoxic drugs involved in the ADC.
Pharmacokinetics
It is known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media
Result of Action
The primary result of the action of Bis-PEG1-NHS ester is the formation of ADCs . By acting as a linker between the antibody and the drug, the compound allows for the selective delivery of the drug to the target cells. This selectivity can lead to a more effective treatment with fewer off-target effects.
Action Environment
The action of Bis-PEG1-NHS ester can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds or substances in the environment could potentially interfere with the compound’s ability to form ADCs.
生化学分析
Biochemical Properties
Bis-PEG1-NHS ester plays a significant role in biochemical reactions. The NHS ester groups can react with primary amines (NH2) on macromolecules very readily at pH 7-9 to form a stable, irreversible amide bond . This property allows Bis-PEG1-NHS ester to be widely used in bioconjugation with antibodies, proteins, peptides, and other amine-containing molecules .
Cellular Effects
The effects of Bis-PEG1-NHS ester on cells and cellular processes are primarily due to its ability to form covalent bonds with amine-containing biomolecules. This can influence cell function by modifying the properties of these biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Bis-PEG1-NHS ester exerts its effects through its NHS ester groups, which can form covalent bonds with primary amines on biomolecules . This can lead to changes in the properties of these biomolecules, potentially influencing their interactions with other molecules, their activity, and their localization within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis-PEG1-NHS ester can change over time due to its reactivity with amines. Over time, it may form covalent bonds with amine-containing molecules, potentially leading to changes in the properties of these molecules .
Metabolic Pathways
Its primary role is in the modification of biomolecules through the formation of covalent bonds with amines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG1-NHS ester typically involves the reaction of PEG with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In an industrial setting, the production of Bis-PEG1-NHS ester follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions: Bis-PEG1-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: Neutral or slightly basic buffers (pH 7-9), organic solvents like DMF or DCM.
Major Products: The major product of the reaction between Bis-PEG1-NHS ester and primary amines is a PEGylated amide, which is stable and resistant to hydrolysis .
類似化合物との比較
- Bis-PEG2-NHS ester
- Bis-PEG3-NHS ester
- Bis-PEG4-NHS ester
- Bis-PEG5-NHS ester
Comparison: Compared to other PEG-NHS esters, Bis-PEG1-NHS ester has a shorter PEG spacer, which can influence the solubility and reactivity of the compound. The shorter spacer may result in more compact conjugates, which can be advantageous in certain applications where steric hindrance is a concern .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9/c17-9-1-2-10(18)15(9)24-13(21)5-7-23-8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCYSDGIJAVHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163278 | |
| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65869-64-9 | |
| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65869-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


